molecular formula C24H28N6O B2369840 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea CAS No. 1421533-18-7

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2369840
CAS No.: 1421533-18-7
M. Wt: 416.529
InChI Key: TWBJHSYGRFUABY-UHFFFAOYSA-N
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Description

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-phenylpiperazine under suitable conditions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl derivatives: These compounds share a similar core structure and may have comparable pharmacological activities.

    3-Phenylpropyl urea derivatives: These compounds also contain the urea linkage and may exhibit similar chemical reactivity.

Uniqueness

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c31-24(25-13-7-10-20-8-3-1-4-9-20)28-22-18-23(27-19-26-22)30-16-14-29(15-17-30)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19H,7,10,13-17H2,(H2,25,26,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJHSYGRFUABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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